molecular formula C25H24N2O3 B11512552 2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11512552
M. Wt: 400.5 g/mol
InChI Key: ACNDUGQOWQDDLN-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation: The benzodioxole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Quinazolinone Formation: The key step involves the cyclization of an anthranilic acid derivative with an isocyanate to form the quinazolinone core.

    Final Coupling: The final step involves coupling the benzodioxole moiety with the quinazolinone core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Halogenated quinazolinone derivatives.

Scientific Research Applications

2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of the benzodioxole and quinazolinone structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-1H-quinazolin-4-one

InChI

InChI=1S/C25H24N2O3/c1-17-7-3-6-10-21(17)27-24(28)19-8-4-5-9-20(19)26-25(27,2)14-13-18-11-12-22-23(15-18)30-16-29-22/h3-12,15,26H,13-14,16H2,1-2H3

InChI Key

ACNDUGQOWQDDLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2(C)CCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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